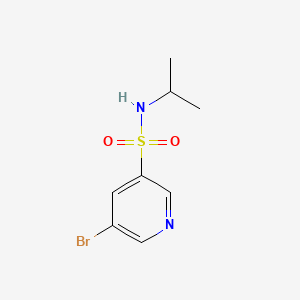

5-Bromo-n-isopropylpyridine-3-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-propan-2-ylpyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2S/c1-6(2)11-14(12,13)8-3-7(9)4-10-5-8/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPDIVOHLOSWFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Preparations

Synthetic Routes to 5-Bromo-N-isopropylpyridine-3-sulfonamide

The construction of this compound can be approached through several strategic pathways. These routes generally involve the formation of the pyridine-3-sulfonyl chloride intermediate followed by amidation, with the bromine atom being introduced at a strategic point in the synthesis.

Direct Sulfonylation and Amidation Approaches

A primary route to N-substituted pyridine-3-sulfonamides involves the initial synthesis of pyridine-3-sulfonyl chloride. This key intermediate can be prepared from pyridine-3-sulfonic acid. One established method involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride (PCl₅), often in the presence of phosphorus oxychloride (POCl₃), followed by heating. chemicalbook.comrasayanjournal.co.in Alternative industrial-scale preparations focus on reacting pyridine-3-sulfonic acid with less than one molar equivalent of PCl₅, which can reduce byproducts and improve yield. google.com Another approach starts from 3-aminopyridine (B143674), which undergoes diazotization followed by a sulfonyl chlorination reaction, often using thionyl chloride and a copper catalyst, to yield pyridine-3-sulfonyl chloride. google.comresearchgate.net

Once pyridine-3-sulfonyl chloride is obtained, the final amidation step to form the N-isopropylsulfonamide is typically straightforward. This involves reacting the sulfonyl chloride with isopropylamine (B41738). ambeed.com The reaction is generally carried out in a suitable solvent, often with a base to scavenge the hydrochloric acid byproduct. researchgate.net

Table 1: Exemplary Conditions for Pyridine-3-sulfonyl Chloride and Sulfonamide Synthesis

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| Pyridine-3-sulfonic acid | PCl₅, POCl₃ | Reflux, 3h | Pyridine-3-sulfonyl chloride | 94% | chemicalbook.com |

| 3-Aminopyridine | NaNO₂, NaBF₄, then SOCl₂, CuCl | 0-5 °C | Pyridine-3-sulfonyl chloride | 90.7% | google.com |

| Pyridine-3-sulfonyl chloride | Isopropylamine, DMAP, Diisopropylethylamine | Acetonitrile (B52724), 15-50 °C, 3h | N-isopropylpyridine-3-sulfonamide (analogous) | Not specified | ambeed.com |

| Benzene sulfonyl chloride | 3-Aminopyridine, Na₂CO₃ | Aqueous | N-pyridin-3-yl-benzenesulfonamide | 93.3% | researchgate.net |

Strategic Incorporation of Bromine and Isopropyl Moieties on the Pyridine (B92270) Ring

The introduction of the bromine atom at the 5-position of the pyridine ring is a critical step. Direct bromination of pyridine itself requires harsh conditions and often leads to a mixture of products. acs.org A more controlled approach involves the bromination of a pre-functionalized pyridine ring. For instance, bromination of pyridine derivatives can be achieved using reagents like pyridine hydrobromide perbromide or N-bromosuccinimide (NBS). acs.orgnih.gov The electronic nature of the existing substituents on the pyridine ring will direct the position of bromination. Given that the sulfonamide group is electron-withdrawing, electrophilic aromatic substitution, such as bromination, would be directed to the 5-position.

Alternatively, a "ring-opening, halogenation, ring-closing" strategy offers a modern approach for the 3-selective halogenation of pyridines. nih.govchemrxiv.org This involves converting the pyridine into a more reactive acyclic Zincke imine intermediate, which then undergoes regioselective halogenation. nih.gov

Another strategy is to start with a pre-brominated pyridine derivative. For example, 3,5-dibromopyridine (B18299) can be used as a starting material. One of the bromine atoms can be selectively functionalized, leaving the other intact. This could involve a lithium-halogen exchange followed by quenching with a sulfur dioxide equivalent and subsequent conversion to the sulfonyl chloride, or through a transition-metal-catalyzed coupling reaction. google.comchemicalbook.com

Exploiting the Pyridine Core in Chemical Transformations

The this compound scaffold is primed for further chemical diversification. The bromine atom serves as a handle for various substitution and coupling reactions, while the pyridine ring itself can participate in specific transformations.

Nucleophilic Aromatic Substitution (SNAr) Strategies on Brominated Pyridines

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing a wide range of nucleophiles onto an aromatic ring. wikipedia.org For an SNAr reaction to be efficient, the aromatic ring must be activated by electron-withdrawing groups. chemistrysteps.com The sulfonamide group at the 3-position of the pyridine ring in the target molecule is strongly electron-withdrawing, which activates the ring towards nucleophilic attack. The bromine at the 5-position is a good leaving group, making this position susceptible to substitution by nucleophiles such as alkoxides, thiolates, and amines. libretexts.org

Transition-Metal-Catalyzed Cross-Coupling Reactions

The bromine atom on the pyridine ring is an excellent handle for a variety of transition-metal-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-N bond formation. wikipedia.org

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. nobelprize.org The this compound is an ideal substrate for these transformations.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.org This method is exceptionally versatile, enabling the introduction of a wide array of primary and secondary amines at the 5-position of the pyridine ring, thus replacing the bromine atom. chemspider.comresearchgate.netlibretexts.org The choice of ligand is crucial for the success of the reaction and can be tailored to the specific substrates. researchgate.net

Suzuki-Miyaura Coupling: The Suzuki reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or boronic ester. wikipedia.orglibretexts.org By employing the Suzuki coupling, the bromine atom of this compound can be replaced with various aryl, heteroaryl, or alkyl groups. organic-chemistry.orgnih.gov This reaction typically uses a palladium catalyst, a phosphine ligand, and a base. researchgate.net The mild reaction conditions and high functional group tolerance make it a highly valuable tool for derivatizing the pyridine core. libretexts.orgacs.org

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions on Bromopyridines

| Reaction Type | Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Conditions | Product Type | Reference |

| Buchwald-Hartwig | 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOBut | Toluene, 80 °C, 4h | C-N coupled product | chemspider.com |

| Suzuki-Miyaura | 5-Bromoindazole (analogous) | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME, 80 °C, 2h | C-C coupled product | nih.gov |

| C-H Activation | Aryl Bromide | Furan/Thiophene | Pd(II)-NHC complex | KOAc | DMAc, 120 °C, 3h | C-C coupled product | mdpi.com |

Copper-Catalyzed Coupling Techniques

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation and Buchwald-Hartwig amination, represent a cornerstone in the formation of carbon-nitrogen (C–N) bonds, which is pivotal for the synthesis of N-substituted sulfonamides. These methods are particularly relevant for constructing the N-isopropylamide moiety of this compound or for the arylation of a primary sulfonamide.

The synthesis can be envisioned through the coupling of a 5-bromopyridine-3-sulfonyl derivative with isopropylamine or by coupling an N-isopropylsulfonamide with a 3,5-dihalopyridine. Research has demonstrated that copper catalysis is effective for the amination of electron-rich halopyridines. For instance, a copper-catalyzed protocol using a 1,2-diol ligand, such as ethylene (B1197577) glycol, has been shown to successfully promote the amination at the C-5 position of 2-amino/2-hydroxy-5-halopyridines with various amines, including primary and cyclic amines, as well as amides. rsc.org While 5-iodopyridines generally show higher reactivity, 5-bromopyridines are also viable substrates, albeit sometimes resulting in slightly lower yields. rsc.org

Modern advancements have introduced more efficient catalytic systems. For example, the combination of copper salts (like Cu₂O) with specific ligands, such as oxalamides or 4-hydroxypicolinamides, has created a powerful system for the N-arylation of a broad range of primary and secondary sulfonamides with (hetero)aryl bromides and chlorides. nih.gov These reactions are often performed under milder conditions than traditional Ullmann reactions and exhibit broad functional group tolerance, making them suitable for complex molecule synthesis. nih.govresearchgate.net The versatility of these copper-catalyzed systems allows for the coupling of diverse amine and heterocyclic halide partners, providing a modular approach to libraries of sulfonamide compounds. researchgate.netnih.govacs.org

Table 1: Examples of Copper-Catalyzed C-N Coupling Conditions for Pyridine Derivatives

| Catalyst | Ligand | Base | Solvent | Substrates | Yield | Reference |

|---|---|---|---|---|---|---|

| CuI | Ethylene glycol | K₃PO₄ | Dioxane | 2-Amino-5-bromopyridine + Morpholine | ~80% | rsc.org |

| Cu₂O | Oxalamide derivative | Cs₂CO₃ | Dioxane | (Hetero)aryl bromides + Sulfonamides | Good to Excellent | nih.gov |

| Cu(II) complex | Polydentate pyridine-based | K₂CO₃ | DMSO | Aryl halides + N-heterocycles | Good to Excellent | nih.gov |

Photoinduced and Metal-Free Coupling Reactions

In response to the demand for more sustainable and cost-effective synthetic methods, photoinduced and metal-free coupling reactions have gained significant traction. These approaches circumvent the need for often expensive and potentially toxic transition metal catalysts.

A notable metal-free strategy for the synthesis of pyridine sulfonamides involves the amination of pyridine sulfonyl chlorides using magnesium amides. One study reports a transition-metal-free amination of pyridine-2-sulfonyl chloride with magnesium amides of the type R₂NMgCl·LiCl, affording the corresponding sulfonamides in good yields. acs.orgresearchgate.net This method provides a direct and efficient pathway to the sulfonamide moiety without reliance on traditional metal catalysts.

Photoredox catalysis has also emerged as a powerful tool. Synergistic photoredox and copper catalysis has been employed for the direct, three-component synthesis of sulfonamides from aryl radical precursors, a sulfur dioxide surrogate (like DABSO), and various amines. acs.org In a typical setup, an iridium-based photocatalyst, upon irradiation with visible light (e.g., blue LEDs), initiates a radical process that is consummated by a copper co-catalyst to form the final sulfonamide product. acs.org Other photoredox systems have been developed for the direct C-H/N-H dehydrogenative cross-coupling of NH-sulfoximines with arenes, showcasing the potential of light-mediated reactions for C-N bond formation. nih.gov These methods often proceed at room temperature under an air atmosphere, highlighting their operational simplicity and greener profile. acs.orgacs.org

Table 2: Overview of Photoinduced and Metal-Free Synthesis Strategies

| Methodology | Key Reagents/Catalysts | Reaction Type | Advantages | Reference |

|---|---|---|---|---|

| Metal-Free Amination | Magnesium amides (R₂NMgCl·LiCl) | Nucleophilic substitution on sulfonyl chloride | Avoids transition metals, mild conditions | acs.orgresearchgate.net |

| Synergistic Photoredox/Copper Catalysis | fac-Ir(ppy)₃ (photocatalyst), CuCl₂ (co-catalyst), DABSO | Three-component radical coupling | Room temperature, uses air as oxidant, broad scope | acs.org |

| Visible-Light Photoredox Catalysis | Organic photocatalyst (acridinium salt) | Dehydrogenative C-H/N-H cross-coupling | Metal-free photocatalyst, room temperature | nih.gov |

Directed C-H Functionalization Protocols

Direct C-H functionalization is a highly atom-economical and efficient strategy that allows for the modification of a molecule's scaffold without pre-functionalization. eurekaselect.com In the context of this compound, C-H activation could be used to introduce the bromo or sulfonyl group onto the pyridine ring, or to further diversify the molecule.

The sulfonamide group itself can act as a directing group for C-H functionalization. Research has shown that palladium or rhodium catalysts can mediate the functionalization of C-H bonds ortho to a sulfonamide directing group. acs.org This allows for late-stage diversification through reactions like olefination, arylation, alkylation, and halogenation, providing direct access to a wide array of analogues from a common sulfonamide intermediate. acs.org

Alternatively, C-H activation can be used to directly introduce the sulfonamide group. A one-pot protocol for the C4-selective C-H sulfonylation of pyridines has been developed. chemrxiv.org This method involves activating the pyridine ring with triflic anhydride, followed by a base-mediated addition of a sulfinic acid salt. By carefully selecting the base (e.g., N-methylpiperidine), high regioselectivity for the C4 position can be achieved. chemrxiv.org While this specific protocol targets the C4 position, it exemplifies the broader strategy of direct C-H sulfonylation. Ruthenium-catalyzed C-H functionalization is another powerful tool, although it often directs functionalization to the C2 position of the pyridine ring. acs.orgnih.govacs.orgnih.gov These methods collectively represent a paradigm shift towards more efficient and modular syntheses of complex pyridine derivatives. beilstein-journals.orgnih.gov

Table 3: Selected C-H Functionalization Methods for Pyridine Derivatives

| Strategy | Catalyst/Reagent | Position Functionalized | Type of Functionalization | Reference |

|---|---|---|---|---|

| Sulfonamide-Directed | Pd(OAc)₂ | Ortho to sulfonamide | Olefination, Arylation, Halogenation | acs.org |

| Direct C-H Sulfonylation | Tf₂O, N-methylpiperidine | C4 | Sulfonylation | chemrxiv.org |

| Pyridine C-H Activation | [Ru(p-cymene)Cl₂]₂ | C2 | Annulation with alkynes | acs.orgnih.gov |

| Pyridine C-H Activation | Pd(OAc)₂ / Phenanthroline | C3 | Arylation | beilstein-journals.orgnih.gov |

Stereoselective and Enantioselective Synthetic Pathways for Pyridine Sulfonamides

While this compound is an achiral molecule, the broader class of pyridine sulfonamides includes many chiral compounds whose biological activity is dependent on their stereochemistry. Enantioselective synthesis is therefore crucial for accessing stereogenically pure materials. Chirality in these molecules can arise from stereocenters on the substituents or from axial chirality due to restricted rotation.

One established method for creating chiral sulfonamides is the diastereoselective reduction of N-sulfonylimines. tandfonline.com This approach often utilizes a chiral auxiliary, such as camphorsultam, to guide the reduction, yielding chiral sulfonamides with high diastereomeric excess. tandfonline.com Another strategy involves the asymmetric synthesis of sulfinamides using a chiral auxiliary like quinine, which can be recovered and recycled. nih.gov

More advanced techniques focus on catalytic asymmetric synthesis. For example, the desymmetrizing N-oxidation of prochiral pyridyl sulfoximines using peptide-based catalysts can produce chiral sulfoximine (B86345) oxides with excellent enantiomeric ratios (up to 99:1 er). nih.gov Although sulfoximines and sulfonamides are distinct functional groups, the catalytic principles can be analogous. Furthermore, palladium-catalyzed atroposelective hydroamination of allenes has been developed to construct axially chiral sulfonamides with high enantioselectivity. acs.org This method is applicable to a variety of substrates, showcasing its utility in generating molecular diversity. The development of chiral pyridine-based ligands, which may themselves contain sulfonamide moieties, is also an active area of research for application in various asymmetric hydrogenations and other transformations. rsc.org

Table 4: Approaches to Chiral Pyridine Sulfonamides and Related Compounds

| Method | Chiral Source | Product Type | Enantioselectivity (ee/er) | Reference |

|---|---|---|---|---|

| Diastereoselective Reduction | Camphorsultam auxiliary | Chiral Sulfonamides | >90% de | tandfonline.com |

| Asymmetric N-Oxidation | Aspartic acid-peptide catalyst | Chiral Pyridyl Sulfoximine Oxides | Up to 99:1 er | nih.gov |

| Atroposelective Hydroamination | Pd-catalyst with chiral ligand | Axially Chiral Sulfonamides | High ee | acs.org |

| Asymmetric Synthesis | (-)-Quinine auxiliary | Chiral Sulfinamides | Excellent | nih.gov |

Microwave-Assisted and Green Chemistry Approaches in Synthesis

The principles of green chemistry, which aim to reduce waste and environmental impact, are increasingly influencing synthetic route design. mdpi.com Microwave-assisted synthesis and the use of environmentally benign solvents or solvent-free conditions are key strategies in this domain. nih.gov

A highly efficient microwave-assisted synthesis of sulfonamides directly from sulfonic acids or their sodium salts has been reported. acs.orgorganic-chemistry.orgnih.gov This method uses an activating agent and proceeds under microwave irradiation, dramatically reducing reaction times from hours to minutes and often increasing yields compared to conventional heating. acs.orgscribd.com The protocol shows good functional group tolerance and avoids the need to isolate potentially unstable sulfonyl chloride intermediates, simplifying the purification process. organic-chemistry.org

Other green approaches for the synthesis of pyridine derivatives include solvent-free copper-catalyzed reactions and the use of ionic liquids as recyclable reaction media. mdpi.comresearchgate.net For example, pyridinium (B92312) sulfonamide ionic liquids have been prepared and characterized, showcasing the integration of the sulfonamide moiety into green chemistry reagents. researchgate.net Multicomponent reactions, which combine several starting materials in a single step to build complex molecules, also align with the principles of green chemistry by reducing the number of synthetic and purification steps. nih.govrsc.org

Table 5: Comparison of Conventional vs. Microwave-Assisted Sulfonamide Synthesis

| Amine Substrate | Heating Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Allylamine | Conventional (50°C) | 3 h | 65% | scribd.com |

| Microwave (50°C) | 10 min | 85% | acs.orgscribd.com | |

| Aniline | Conventional (50°C) | 3 h | 70% | scribd.com |

| Microwave (50°C) | 10 min | 92% | acs.orgscribd.com | |

| Morpholine | Conventional (50°C) | 3 h | 75% | scribd.com |

| Microwave (50°C) | 10 min | 94% | acs.orgscribd.com |

Compound Reference Table

Elucidation of Reaction Mechanisms and Fundamental Chemical Reactivity

Mechanistic Studies of Sulfonamide Bond Formation

The formation of the sulfonamide bond in pyridine-based structures is a critical aspect of the synthesis of compounds like 5-Bromo-n-isopropylpyridine-3-sulfonamide. The synthesis involves two key steps: the sulfonation of the pyridine (B92270) ring and the subsequent formation of the sulfonamide.

The electrophilic sulfonation of pyridine preferentially occurs at the 3-position. vaia.comvaia.compearson.com This regioselectivity is attributed to the electronic properties of the pyridine ring. The nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic attack compared to benzene. When an electrophile does attack, the intermediate carbocation formed is most stable when the attack is at the 3-position. vaia.comvaia.com Attack at the 2- or 4-position would place a positive charge on the electronegative nitrogen atom in one of the resonance structures, which is highly unfavorable. vaia.com In the acidic conditions required for sulfonation, the pyridine nitrogen is protonated, further deactivating the ring and making the reaction sluggish. vaia.comvaia.com

The general mechanism for sulfonation at the 3-position involves the attack of the electrophile (SO₃) on the pyridine ring, leading to a stable carbocation intermediate. A base, such as HSO₄⁻, then abstracts a proton to restore aromaticity, yielding pyridine-3-sulfonic acid. vaia.com

Following the creation of the corresponding sulfonyl chloride, the sulfonamide bond is formed by reacting it with an amine, in this case, isopropylamine (B41738). An alternative modern approach to forming sulfonamides involves the electrochemical oxidative coupling of amines and thiols. acs.org This method, while not specific to this compound, highlights a pathway that proceeds through the generation of an aminium radical cation intermediate after initial disulfide formation. acs.org This radical intermediate then reacts to form the sulfenamide, which is further oxidized to the target sulfonamide. acs.org This process is notable for being driven by electricity without the need for sacrificial chemical reagents. acs.org

Detailed Analysis of Substitution Pathways on Halogenated Pyridines

The 5-bromo substituent on the pyridine ring of this compound is a key functional group that allows for a variety of subsequent chemical transformations. The study of substitution pathways on halogenated pyridines, particularly bromopyridines, is essential for understanding the reactivity of this compound.

Halogenated pyridines can undergo several types of reactions, including nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. For 3-bromopyridine, direct nucleophilic substitution is challenging. However, under strong reaction conditions with reagents like sodium amide, a mixture of 3-aminopyridine (B143674) and 4-aminopyridine (B3432731) can be formed, suggesting a reaction pathway involving a pyridyne intermediate (an elimination-addition mechanism). vaia.com

More commonly, the bromine atom is substituted via transition-metal-catalyzed cross-coupling reactions. The Suzuki cross-coupling reaction, for instance, is a powerful method for forming carbon-carbon bonds. Studies on the closely related N-[5-bromo-2-methylpyridin-3-yl]acetamide have shown successful Suzuki coupling with various arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄. mdpi.com This indicates that the bromo group at the 5-position is amenable to such transformations, allowing for the introduction of diverse aryl or alkyl groups.

The table below summarizes yields for Suzuki coupling reactions on a related bromopyridine substrate, demonstrating the feasibility of this pathway. mdpi.com

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | 4-Methylphenylboronic acid | N-[2-Methyl-5-(4-methylphenyl)pyridin-3-yl]acetamide | 85 |

| 2 | 4-Methoxyphenylboronic acid | N-[5-(4-Methoxyphenyl)-2-methylpyridin-3-yl]acetamide | 82 |

| 3 | 4-Chlorophenylboronic acid | N-[5-(4-Chlorophenyl)-2-methylpyridin-3-yl]acetamide | 78 |

| 4 | 3-Nitrophenylboronic acid | N-[2-Methyl-5-(3-nitrophenyl)pyridin-3-yl]acetamide | 75 |

This data is for the related compound N-[5-bromo-2-methylpyridin-3-yl]acetamide and is presented to illustrate the reactivity of the 5-bromo position on a pyridine ring.

Investigations into Catalyst Deactivation and Optimization in Pyridine Synthesis

The synthesis of highly substituted pyridines often relies on catalytic processes, where catalyst performance is paramount. In syntheses involving halogenated pyridines, catalyst deactivation can be a significant issue, particularly in hydrogenation reactions where the catalyst can be "poisoned" by the halide. For example, in the catalytic hydrogenation of a bromopyridine carbaldehyde, catalyst performance can be hampered. acs.org

Optimization strategies are therefore crucial. One approach involves the development of novel catalytic systems. For the synthesis of pyridines bearing a sulfonamide moiety, a quinoline-based dendrimer-like ionic liquid has been used as an efficient and reusable catalyst. rsc.org This catalyst facilitated a cooperative vinylogous anomeric-based oxidation mechanism, leading to high yields of the target molecules in short reaction times. rsc.org Such specialized catalysts can offer enhanced stability and efficiency, overcoming common issues in pyridine functionalization.

Understanding Single-Electron Transfer (SET) Processes in Coupling Reactions

Single-electron transfer (SET) represents a fundamental mechanistic pathway in organic chemistry that is distinct from traditional two-electron (polar) reactions. In the context of pyridine chemistry, SET processes open up unique avenues for functionalization and coupling. acs.org These reactions typically involve the formation of radical ion pairs, which can then undergo further reactions. acs.org

The generation of pyridine-based radicals can be achieved through various means, including photoredox catalysis. nih.govchemrxiv.org For example, pyridine N-oxides can undergo single-electron oxidation to form reactive pyridine N-oxy radicals. nih.gov While not directly a halogenated pyridine, this illustrates a general principle of SET activation in pyridine systems.

More relevant to this compound are coupling reactions that may proceed via SET. A pyridine-pyridine cross-coupling reaction has been developed that utilizes bis(pinacolato)diboron (B136004) (B₂pin₂) as an electron-transfer reagent to couple pyridyl phosphonium (B103445) salts with cyanopyridines. nih.gov Mechanistic studies indicated that this process does not follow a classic Minisci-type pathway but instead involves a radical-radical coupling between two distinct dearomatized radical intermediates. nih.gov

SET mechanisms are also invoked in photoinduced cobalt-catalyzed reductive couplings of pyridines with dienes, enabled by the simultaneous formation of a cobalt-hydride intermediate and a persistent pyridyl radical. chemrxiv.org Furthermore, SET has been identified in frustrated Lewis pair (FLP) chemistry, where light can induce an electron transfer from a Lewis base to a Lewis acid, generating a radical ion pair that can initiate subsequent reactions. acs.org These examples underscore the importance of considering SET pathways when designing synthetic routes for the functionalization of complex pyridines like this compound, as the bromine atom could potentially participate in such radical-based coupling reactions.

Structural Characterization and Advanced Spectroscopic Analysis

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR would be utilized for the structural assignment of 5-Bromo-n-isopropylpyridine-3-sulfonamide.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to reveal distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the pyridine (B92270) ring are expected to appear as multiplets or distinct doublets and triplets in the downfield region (typically δ 7.0-9.0 ppm) due to the electron-withdrawing nature of the nitrogen atom, the bromine atom, and the sulfonamide group. The isopropyl group would be characterized by a septet for the single CH proton, coupled to the six equivalent protons of the two methyl groups, which would appear as a doublet further upfield. The N-H proton of the sulfonamide group would likely present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton. The pyridine ring carbons would resonate at specific chemical shifts, with their positions influenced by the attached substituents. The carbon atom bonded to the bromine (C-5) would be expected in the range of δ 115-125 ppm. The carbons of the isopropyl group would appear in the aliphatic region of the spectrum.

Expected ¹H NMR Data

| Protons | Expected Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|

| Pyridine Ring H | 7.5 - 9.0 | m |

| Isopropyl CH | 3.5 - 4.5 | septet |

| Isopropyl CH₃ | 1.0 - 1.5 | d |

Expected ¹³C NMR Data

| Carbon Atom | Expected Chemical Shift (δ ppm) |

|---|---|

| Pyridine C=N | 145 - 155 |

| Pyridine C-Br | 115 - 125 |

| Pyridine C-S | 135 - 145 |

| Pyridine CH | 120 - 140 |

| Isopropyl CH | 45 - 55 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show key absorption bands confirming its structure. The sulfonamide group is a strong IR absorber, exhibiting characteristic stretches for the S=O and S-N bonds. The N-H stretch of the sulfonamide will also be prominent. The aromatic pyridine ring will show C-H and C=N/C=C stretching vibrations.

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Sulfonamide) | 3200 - 3400 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| S=O Asymmetric Stretch | 1330 - 1370 | Strong |

| S=O Symmetric Stretch | 1140 - 1180 | Strong |

| C=N/C=C Stretch (Pyridine) | 1400 - 1600 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₈H₁₁BrN₂O₂S), the molecular weight is approximately 279.16 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula. The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Common fragmentation pathways would likely involve the loss of the isopropyl group, cleavage of the S-N bond, and loss of SO₂.

Expected Mass Spectrometry Data

| Ion | m/z (relative to ⁷⁹Br) | Description |

|---|---|---|

| [M]⁺ | ~279 | Molecular Ion |

| [M+2]⁺ | ~281 | Isotopic peak due to ⁸¹Br |

| [M - C₃H₇]⁺ | ~236 | Loss of isopropyl group |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation of the target compound from any impurities and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of this compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol, would be developed. The compound would be detected by a UV detector, and its purity would be calculated based on the relative area of its peak compared to any impurity peaks.

Gas Chromatography (GC): Depending on the thermal stability and volatility of the compound, Gas Chromatography (GC) could also be employed for purity analysis. A capillary column with a suitable stationary phase would be used, and detection would typically be performed using a flame ionization detector (FID) or a mass spectrometer (GC-MS).

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of reactions and to get a preliminary assessment of purity. A suitable solvent system would be chosen to achieve good separation between the product and any starting materials or byproducts on a silica (B1680970) gel plate.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to determining the electronic structure and most stable three-dimensional arrangement (conformation) of a molecule. For 5-Bromo-n-isopropylpyridine-3-sulfonamide, these calculations would reveal insights into its reactivity, stability, and spectroscopic properties.

The process typically begins with geometry optimization, where computational methods calculate the lowest energy arrangement of the atoms. A common and reliable method for this is the B3LYP functional combined with a basis set such as 6-311G+(d,p). This optimization provides key data on bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, further analysis can be performed to understand the electronic properties. This includes the calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for estimating the molecule's chemical reactivity and kinetic stability. For similar sulfonamides, the sulfonamide group acts as a strong electron-withdrawing moiety, influencing the electronic distribution across the molecule smolecule.com.

A Molecular Electrostatic Potential (MEP) map can also be generated. This map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions.

Table 1: Predicted Electronic Properties from a Representative DFT Calculation Note: The following data are illustrative for a molecule of this class and not from a specific study on this compound.

| Parameter | Illustrative Value | Significance |

|---|---|---|

| Energy of HOMO | -6.8 eV | Indicates electron-donating capability |

| Energy of LUMO | -1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.2 Debye | Measures overall molecular polarity |

Prediction of Acid-Base Properties and Ionization Behavior

The ionization behavior of this compound is critical to its behavior in biological systems. The molecule has two primary sites for protonation or deprotonation: the pyridine (B92270) nitrogen and the sulfonamide nitrogen. The pyridine nitrogen is basic and can be protonated, while the hydrogen on the sulfonamide nitrogen is acidic and can be lost.

Computational methods can accurately predict the acid dissociation constant (pKa) for these functional groups. The pKa is typically calculated using thermodynamic cycles (the direct method) in combination with a continuum solvation model (like the Polarizable Continuum Model, PCM) to simulate an aqueous environment. This approach calculates the Gibbs free energy change for the deprotonation reaction in both the gas phase and solution, from which the pKa can be derived. The acidity of the sulfonamide proton is a key characteristic of this class of compounds and is crucial for interactions with biological targets like enzymes.

Table 2: Predicted pKa Values for Ionizable Groups Note: These values are representative predictions for pyridine sulfonamide structures.

| Ionizable Group | Predicted pKa | Behavior in Physiological pH (~7.4) |

|---|---|---|

| Sulfonamide (N-H) | ~9.5 | Predominantly protonated (neutral) |

| Pyridine Nitrogen (N) | ~3.0 | Predominantly deprotonated (neutral) |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound is determined by the rotation around its single bonds. The key rotatable bonds are the C(pyridine)-S bond and the S-N bond of the sulfonamide group, as well as the N-C bond of the isopropyl group. Conformational analysis is used to identify the most stable conformers (rotational isomers) and the energy barriers between them.

A potential energy surface scan can be performed by systematically rotating a specific dihedral angle and calculating the energy at each step. This process identifies low-energy, stable conformations. For a more comprehensive search, molecular mechanics or semi-empirical methods can be used to explore the conformational space more broadly before refining the lowest-energy structures with higher-level DFT calculations.

Molecular Dynamics (MD) simulations can provide further insight into the molecule's dynamic behavior over time. By simulating the motion of the molecule in a solvent box (e.g., water) at a given temperature and pressure, MD can reveal how the molecule flexes, how its conformations interconvert, and how it interacts with solvent molecules. This information is vital for understanding how the molecule might adapt its shape to fit into a biological receptor.

Crystal Structure Prediction (CSP) and Polymorphism Research

The arrangement of molecules in a solid-state crystal lattice significantly impacts a compound's physical properties, such as solubility and stability. Crystal Structure Prediction (CSP) is a computational methodology used to identify likely crystal packing arrangements (polymorphs) from the molecular structure alone.

CSP algorithms generate a multitude of plausible crystal structures by varying unit cell parameters and molecular orientations. The relative stability of these generated structures is then evaluated by calculating their lattice energies, often using force fields optimized for intermolecular interactions, followed by refinement with periodic DFT calculations. A systematic structural study of pyridine sulfonamides highlights the importance of hydrogen bonding, such as N–H···O dimer synthons, in dictating the molecular packing acs.org. For this compound, the sulfonamide N-H group would act as a hydrogen bond donor, and the sulfonyl oxygens and pyridine nitrogen would act as acceptors, guiding the formation of stable crystal structures. Identifying potential polymorphs is of great interest to the pharmaceutical industry, as different polymorphs can have different therapeutic efficacy.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For the synthesis of this compound, or for its subsequent reactions, computational modeling can elucidate the reaction pathways and identify the high-energy transition states that control the reaction rate.

For example, a common synthetic route for such compounds involves the reaction of a sulfonyl chloride with an amine. DFT calculations can be used to model this nucleophilic substitution reaction. Researchers can locate the structures of the reactants, intermediates, transition states, and products along the reaction coordinate. By calculating the energies of these species, an energy profile for the reaction can be constructed. The height of the energy barrier at the transition state (the activation energy) determines the feasibility and rate of the reaction. This modeling can help optimize reaction conditions and predict potential side products. For instance, studies on the synthesis of related sulfonamides via Suzuki-Miyaura cross-coupling reactions could be modeled to understand the catalytic cycle and factors influencing yield dovepress.com.

Role As a Key Synthetic Intermediate and Chemical Building Block

Strategic Utility in the Construction of Complex Heterocyclic Scaffolds

The 5-Bromo-N-isopropylpyridine-3-sulfonamide scaffold is strategically important for the synthesis of complex heterocyclic systems. The bromo-substituted pyridine (B92270) core is a common motif in medicinal chemistry and can be elaborated through various cross-coupling reactions. The bromine atom at the 5-position can readily participate in reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of aryl, heteroaryl, alkyl, and amino groups. This versatility is crucial for building intricate molecular frameworks.

For instance, studies on related bromopyridine derivatives have demonstrated their successful use in the synthesis of highly functionalized biaryl compounds, which are key structures in many pharmaceutical agents. scilit.com The pyridine nitrogen itself can act as a hydrogen bond acceptor and a site for coordination with metal catalysts, influencing the reactivity and selectivity of synthetic transformations.

The sulfonamide group also plays a pivotal role. It can act as a directing group in certain reactions, influencing the regioselectivity of further substitutions on the pyridine ring. Moreover, the N-H bond of the sulfonamide can be deprotonated to form an anion, which can then participate in various alkylation or arylation reactions, further expanding the structural diversity of the resulting products. The synthesis of novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide derivatives from a 4-chloropyridine-3-sulfonamide (B47618) precursor highlights the utility of the pyridine-3-sulfonamide (B1584339) scaffold in creating complex, biologically active heterocycles. mdpi.com

Precursor for the Synthesis of Novel Sulfonamide Derivatives and Analogues

This compound is an ideal precursor for the generation of a diverse library of novel sulfonamide derivatives. The sulfonamide moiety is a well-known pharmacophore present in a wide range of clinically used drugs, including antibacterial, antiviral, and anticancer agents. researchgate.netlookchem.com The ability to modify the structure around this core is of significant interest to medicinal chemists.

The primary point of diversification on the sulfonamide group itself is the nitrogen atom. While in this specific compound it is substituted with an isopropyl group, in a broader synthetic context, the synthesis of pyridine-3-sulfonyl chloride would be a key intermediate. google.com This sulfonyl chloride can then be reacted with a variety of primary and secondary amines to generate a library of N-substituted sulfonamides with different steric and electronic properties. This approach is a common strategy in drug discovery to optimize the biological activity and pharmacokinetic properties of a lead compound. The synthesis of a new series of pyridine-based sulfonamides has been explored for their potential as antidiabetic agents, showcasing the modularity of this synthetic approach. researchgate.neteurjchem.com

Furthermore, the bromine atom on the pyridine ring can be transformed into other functional groups, leading to a host of new analogues. For example, it can be converted to a cyano group via cyanation reactions, an amino group via amination, or a hydroxyl group via hydroxylation. Each of these new functional groups can then be used for further synthetic elaborations, creating a multitude of novel sulfonamide-containing molecules.

Enabling Scaffold Diversity in Synthetic Libraries

In modern drug discovery and materials science, the generation of synthetic libraries containing a wide variety of structurally diverse compounds is a key strategy for identifying new lead compounds with desired properties. This compound is an excellent building block for this purpose due to its multiple points for diversification.

A common approach in library synthesis is to use a central scaffold that can be readily modified at several positions. In the case of this compound, at least three diversification points can be identified:

The Bromine Atom: As mentioned, this can be replaced by a multitude of other groups using cross-coupling chemistry.

The Sulfonamide Nitrogen: While it carries an isopropyl group, related synthetic schemes allow for a wide range of alkyl or aryl groups to be introduced at this position.

The Pyridine Ring: The ring itself can be further functionalized, for example, through electrophilic substitution reactions, although the existing substituents will influence the position of any new groups.

This multi-faceted reactivity allows for the creation of large and diverse libraries of compounds from a single, readily accessible starting material. The "libraries from libraries" approach, where an existing library is further modified to create new ones with different characteristics, is a powerful tool in combinatorial chemistry, and a scaffold like this compound is well-suited for such strategies.

Integration into Multi-Step Organic Synthesis Schemes

The versatility of this compound allows for its seamless integration into complex, multi-step organic synthesis schemes. The differential reactivity of its functional groups enables chemists to perform sequential reactions in a controlled manner.

For example, a synthetic strategy could involve an initial cross-coupling reaction at the bromine position to build a more complex carbon skeleton. The resulting intermediate could then undergo further transformation at the sulfonamide nitrogen or the pyridine ring. The ability to perform these reactions selectively is a hallmark of a useful synthetic intermediate.

The synthesis of complex pyridine derivatives often involves multiple steps, including the initial formation of the substituted pyridine ring followed by further functionalization. ekb.eg A building block like this compound, which is commercially available, can significantly shorten such synthetic sequences by providing a pre-functionalized core. msds.com The development of efficient cross-coupling methods for bromopyridines with various nucleophiles, including sulfonamides, further enhances the utility of such building blocks in complex synthesis. lookchem.com

Below is a hypothetical reaction table illustrating the potential transformations of the 5-bromo-substituent, based on established palladium-catalyzed cross-coupling reactions of bromopyridines.

| Reaction Type | Coupling Partner | Catalyst/Ligand | Potential Product Structure | Reference |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ | 5-Aryl-N-isopropylpyridine-3-sulfonamide | scilit.com |

| Stille Coupling | Organostannane | PdCl₂(PPh₃)₂ | 5-Alkyl/Aryl-N-isopropylpyridine-3-sulfonamide | scilit.com |

| Heck Coupling | Alkene | Pd(OAc)₂/phosphine (B1218219) ligand | 5-Alkenyl-N-isopropylpyridine-3-sulfonamide | nih.gov |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃/Xantphos | 5-Amino-N-isopropylpyridine-3-sulfonamide | lookchem.com |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | 5-Alkynyl-N-isopropylpyridine-3-sulfonamide | nih.gov |

| Cyanation | Zn(CN)₂ | Pd(PPh₃)₄ | 5-Cyano-N-isopropylpyridine-3-sulfonamide | - |

Future Prospects and Emerging Research Frontiers

Innovations in Sustainable Synthesis of Pyridine (B92270) Sulfonamides

The principles of green chemistry are increasingly influencing the synthesis of pharmaceutical compounds, including pyridine sulfonamides. Traditional methods for the synthesis of sulfonamides often involve the use of hazardous reagents and chlorinated solvents. The future of pyridine sulfonamide synthesis will likely focus on the development of more environmentally benign processes.

Key areas of innovation include:

Use of Greener Solvents: A significant shift is underway from traditional, often toxic, organic solvents to more sustainable alternatives. Water is being explored as a solvent for sulfonamide synthesis, taking advantage of the differential solubility of reactants and products to simplify purification.

Alternative Reagents: Research is focused on replacing hazardous reagents like sulfonyl chlorides with more stable and less toxic alternatives, such as sodium sulfinates.

Energy Efficiency: The adoption of energy-efficient techniques, such as microwave-assisted synthesis, can significantly reduce reaction times and energy consumption.

Table 1: Comparison of Traditional and Sustainable Approaches to Sulfonamide Synthesis

| Feature | Traditional Synthesis | Sustainable Synthesis |

| Solvents | Dichloromethane, DMF, DMSO | Water, bio-based solvents |

| Sulfur Source | Sulfonyl chlorides | Sodium sulfinates |

| Purification | Chromatography | Simple filtration |

| Energy Input | Conventional heating | Microwave, flow chemistry |

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is a major frontier for the synthesis of pyridine sulfonamides. These systems aim to improve reaction efficiency, control regioselectivity, and enable the synthesis of complex molecules under milder conditions.

Recent advancements in this area include:

Magnetic Nanoparticle-Based Catalysts: Novel catalysts, such as magnetic nanoparticles with pyridinium (B92312) bridges (e.g., Fe3O4@SiO2@PCLH-TFA), have been designed for the synthesis of pyridine derivatives. These catalysts offer high efficiency and can be easily recovered and reused, contributing to more sustainable processes.

Ionic Liquids as Catalysts: Quinoline-based dendrimer-like ionic liquids have been successfully employed for the facile synthesis of new pyridine series containing a sulfonamide moiety under mild, solvent-free conditions.

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are being used for the chlorosulfonylation of arylboronic acids, providing a versatile method for preparing a wide range of arylsulfonyl chlorides and, subsequently, sulfonamides with significant functional group tolerance.

Advancements in Computational Design and Prediction for New Chemical Entities

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development. For pyridine sulfonamides, these computational approaches are being used to predict the properties of new compounds, understand their interactions with biological targets, and guide the design of more effective therapeutic agents.

Key computational techniques and their applications include:

Molecular Docking: This technique is used to predict the binding mode and affinity of a ligand (such as a pyridine sulfonamide derivative) to the active site of a target protein. This information is crucial for understanding the structure-activity relationship and for designing more potent inhibitors.

Density Functional Theory (DFT): DFT calculations are employed to investigate the electronic structure, molecular geometry, and vibrational frequencies of sulfonamide molecules. This provides insights into their chemical reactivity and stability.

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. This helps in the early identification of candidates with favorable pharmacokinetic profiles and reduces the likelihood of late-stage failures in drug development.

Table 2: Application of Computational Methods in Pyridine Sulfonamide Research

| Computational Method | Application |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. |

| Density Functional Theory (DFT) | Analysis of electronic structure, reactivity, and stability. |

| ADMET Prediction | In silico evaluation of pharmacokinetic and toxicity profiles. |

Exploration of Undiscovered Reactivity Modes and Transformations

The exploration of novel reactivity patterns of existing functional groups is a cornerstone of synthetic innovation. For pyridine sulfonamides, research into undiscovered reactivity modes could unlock new pathways for their synthesis and functionalization, leading to the creation of novel molecular architectures.

Emerging areas of reactivity research include:

Vinylogous Anomeric-Based Oxidation: A cooperative vinylogous anomeric-based oxidation mechanism has been proposed for the synthesis of new pyridine series containing a sulfonamide moiety. This novel mechanistic pathway could be further explored to develop new synthetic strategies.

Photocatalytic Functionalization: Recent studies have shown that sulfonamides can be converted to sulfonyl radical intermediates via metal-free photocatalysis. This strategy allows for the late-stage functionalization of sulfonamides by combining them with various alkene fragments, opening up new avenues for derivatization.

C-H Activation: Direct C-H activation of the pyridine ring or the N-alkyl group of sulfonamides represents a highly atom-economical approach to introduce new functional groups. The development of selective catalysts for such transformations is an active area of research.

Integration with High-Throughput Synthesis and Automation in Academic Laboratories

The integration of high-throughput synthesis and automation is revolutionizing chemical research, enabling the rapid synthesis and screening of large libraries of compounds. This technology is becoming increasingly accessible to academic laboratories and is poised to accelerate the discovery of new pyridine sulfonamides with desired properties.

Key aspects of this integration include:

Automated Flow Synthesis: Fully automated flow-through processes have been developed for the production of secondary sulfonamides. This technology allows for the rapid and efficient synthesis of compound libraries with high purity.

High-Throughput Experimentation (HTE): HTE platforms enable the parallel screening of numerous reaction conditions, facilitating the rapid optimization of synthetic routes. This is particularly valuable for developing novel catalytic systems and exploring new reaction pathways.

Robotics and Liquid Handling: Automated liquid handling systems and robotic platforms are being used to prepare reaction arrays and perform high-throughput screening assays, significantly increasing the efficiency and reproducibility of the research process.

The convergence of these emerging research frontiers holds immense promise for the field of pyridine sulfonamides. Innovations in sustainable synthesis will lead to more environmentally friendly and cost-effective manufacturing processes. The development of novel catalysts will provide access to new chemical space and enable the synthesis of more complex and potent molecules. Computational design will accelerate the discovery of new drug candidates with improved efficacy and safety profiles. The exploration of new reactivity will expand the synthetic chemist's toolbox, and the integration of automation will dramatically increase the pace of discovery. Collectively, these advancements will undoubtedly shape the future of research and development in this important class of chemical compounds.

Q & A

Q. How can researchers optimize the synthesis of 5-Bromo-N-isopropylpyridine-3-sulfonamide to improve yield and purity?

Methodological Answer:

- Factorial Design: Use statistical experimental design (e.g., factorial or response surface methodology) to identify critical parameters such as reaction temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs can reduce the number of trials while capturing interactions between variables .

- Purification Techniques: Recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) or column chromatography with silica gel (eluent: ethyl acetate/hexane) can enhance purity. Evidence from analogous sulfonamide syntheses highlights the importance of solvent selection in isolating enantiopure products .

- Yield Optimization: Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of brominating agents (e.g., NBS) and sulfonamide coupling reagents (e.g., HATU) based on kinetic studies.

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm regioselective bromination and sulfonamide linkage. For example, downfield shifts in pyridine protons (δ 8.2–8.5 ppm) indicate bromine substitution .

- X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding networks) that influence stability .

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%) and detect trace impurities.

Advanced Research Questions

Q. What computational methods are recommended to predict the reactivity of this compound in novel reactions?

Methodological Answer:

- Quantum Chemical Calculations: Use density functional theory (DFT) to model reaction pathways, such as nucleophilic aromatic substitution at the bromine site. Calculate activation energies to predict regioselectivity .

- Reaction Path Search Algorithms: Apply GRRM or AFIR methods to explore transition states and intermediates. For example, computational screening of leaving group efficiency (Br vs. other halogens) can guide experimental design .

- Machine Learning Integration: Train models on existing sulfonamide reaction datasets to predict solvent effects or catalytic activity.

Q. How can researchers resolve contradictions in stability data for this compound under varying conditions?

Methodological Answer:

- Controlled Degradation Studies: Perform accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify degradation products (e.g., dehalogenation or sulfonamide hydrolysis).

- Statistical Analysis: Apply ANOVA to compare stability across batches. For instance, batch-to-batch variability in hygroscopicity may explain discrepancies .

- Mechanistic Probes: Use isotopic labeling (e.g., deuterated solvents) to trace degradation pathways. Evidence from indoor surface chemistry studies suggests interfacial reactions may contribute to instability .

Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound derivatives?

Methodological Answer:

- Bioisosteric Replacement: Synthesize analogs with substituents (e.g., Cl, CF₃) at the pyridine 3-position and test biological activity (e.g., enzyme inhibition). For example, replacing Br with CF₃ in similar compounds enhanced lipophilicity and target binding .

- Molecular Docking: Screen derivatives against protein targets (e.g., kinases) using AutoDock Vina. Correlate docking scores with IC₅₀ values from in vitro assays.

- Pharmacophore Modeling: Identify essential functional groups (e.g., sulfonamide NH for hydrogen bonding) using software like Schrödinger’s Phase.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.